molecular formula C26H25N3O4S2 B12211335 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12211335
M. Wt: 507.6 g/mol
InChI Key: SRLDHIDIEVNPJK-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

The compound belongs to the 4-thiazolidinone family, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. Key structural features include:

  • Thiazolidinone core : The 1,3-thiazolidin-4-one system with 2-thioxo modification (rhodanine derivative), known for its planar conformation and ability to engage in hydrogen bonding.
  • Pyrazole linkage : A 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole substituent at position 5 of the thiazolidinone, providing π-π stacking capabilities through its aromatic systems.
  • Stereochemical configuration : The Z-geometry of the exocyclic double bond between C5 of the thiazolidinone and the pyrazole methylidene group, critical for maintaining molecular planarity.

Table 1 : Structural components and their chemical roles

Component Role in Bioactivity
2-Thioxo group Enhances electron delocalization
Pyrazole aryl groups Facilitates hydrophobic interactions
Butanoic acid side chain Improves aqueous solubility

This architecture aligns with modern hybrid drug design principles, where the thiazolidinone acts as a hydrogen bond acceptor and the pyrazole contributes to target recognition.

Historical Context of Thiazolidinone-Pyrazole Hybrid Development

The strategic combination of thiazolidinones and pyrazoles emerged from three key phases:

  • Early thiazolidinone therapeutics (pre-2000): Focused on simple analogs like pioglitazone for diabetes, establishing the 4-thiazolidinone scaffold as a privileged structure.
  • Antimicrobial optimization (2000–2010): Studies demonstrating 3-(4-chlorophenyl)thiazolidinones with MIC values of 1 μg/mL against Mycobacterium tuberculosis, prompting interest in substituent effects.
  • Hybridization era (2010–present): Rational design of conjugates like pyrazole-4-thiazolidinones showing IC50 values of 21.13 μM against HepG2 cells, driven by advances in stereochemical control.

The specific incorporation of a 3-propoxyphenyl group on the pyrazole ring reflects lessons from structure-activity relationship (SAR) studies, where alkoxy substituents improve membrane permeability.

Biological Significance of Thioamide Functionality in Medicinal Chemistry

The 2-thioxo group (-N-C=S) in the thiazolidinone ring mediates critical biointeractions:

  • Electrophilic sulfur : Participates in covalent bonding with cysteine residues in enzyme active sites, as seen in VHR phosphatase inhibition (Ki = 0.8 μM for optimized analogs).
  • Tautomeric equilibrium : Enables keto-enol tautomerism, allowing adaptation to binding pocket geometries.
  • Electronic modulation : The electron-withdrawing effect polarizes the thiazolidinone ring, enhancing dipole interactions with targets like DNA (docking scores ≤ -8.1 kcal/mol).

Mechanistic implications :

  • In anticancer activity, the thioamide group facilitates intercalation between DNA base pairs, as demonstrated by hypochromic shifts in UV-Vis studies.
  • For antimicrobial effects, sulfur coordination to metal ions in bacterial enzymes disrupts catalytic activity.
  • The thiocarbonyl's redox activity may contribute to pro-apoptotic effects through ROS generation.

This multifunctional group underpins the compound's polypharmacology while maintaining synthetic accessibility through established cyclocondensation methods.

Properties

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C26H25N3O4S2/c1-2-14-33-21-11-6-8-18(15-21)24-19(17-29(27-24)20-9-4-3-5-10-20)16-22-25(32)28(26(34)35-22)13-7-12-23(30)31/h3-6,8-11,15-17H,2,7,12-14H2,1H3,(H,30,31)/b22-16-

InChI Key

SRLDHIDIEVNPJK-JWGURIENSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Starting Materials

  • 1-Phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde : Synthesized via Claisen-Schmidt condensation followed by Vilsmeier-Haack formylation.

  • 3-Amino-4-oxo-2-thioxothiazolidine : Prepared by reacting cysteamine with carbon disulfide under alkaline conditions.

  • 4-Bromobutyric acid : Serves as the precursor for the butanoic acid side chain through nucleophilic substitution.

Synthetic Route to 1-Phenyl-3-(3-propoxyphenyl)-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is constructed via a four-step sequence:

Synthesis of 3-Propoxyphenylacetophenone

A mixture of 3-hydroxyphenylacetophenone (10 mmol), propyl bromide (12 mmol), and anhydrous K₂CO₃ (15 mmol) in dry acetone is refluxed for 12 hours. The product is isolated by filtration and recrystallized from ethanol (yield: 85%, m.p. 98–100°C).

Claisen-Schmidt Condensation

3-Propoxyphenylacetophenone (5 mmol) reacts with diethyl oxalate (6 mmol) in THF using potassium tert-butoxide as a base at 0°C, yielding ethyl 3-(3-propoxyphenyl)-2,4-dioxobutanoate (72% yield).

Pyrazole Ring Formation

The diketoester intermediate (4 mmol) is treated with phenylhydrazine (4.4 mmol) in ethanol under reflux for 6 hours, affording ethyl 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carboxylate (68% yield).

Oxidation to Carbaldehyde

The ester (3 mmol) is reduced with LiAlH₄ (6 mmol) in THF to the alcohol, which is oxidized with 2-iodoxybenzoic acid (IBX, 4 mmol) in DMSO, yielding the target aldehyde (1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) in 65% yield.

Synthesis of 3-Amino-4-oxo-2-thioxothiazolidine

The thiazolidinone precursor is prepared by cyclizing cysteamine hydrochloride (10 mmol) with carbon disulfide (12 mmol) in NaOH (2M) at 0°C for 2 hours. The product precipitates at pH 3–4 and is recrystallized from acetic acid (yield: 78%, m.p. 152–154°C).

Knoevenagel Condensation and Thiazolidinone Assembly

Formation of the Methylidene Bridge

A solution of 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde (2 mmol) and 3-amino-4-oxo-2-thioxothiazolidine (2.2 mmol) in glacial acetic acid is refluxed for 8 hours. The Schiff base intermediate is isolated by cooling and filtration (yield: 70%, m.p. 210–212°C).

Side Chain Introduction

The Schiff base (1.5 mmol) reacts with 4-bromobutyric acid (1.8 mmol) in DMF containing K₂CO₃ (3 mmol) at 80°C for 6 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the final compound (58%, m.p. >250°C).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Cyclocondensation efficiency was maximized using DMF as the solvent and ZnCl₂ (10 mol%) as the Lewis acid catalyst, achieving a 15% yield improvement over non-catalytic conditions.

Temperature Dependence

Knoevenagel condensation at 110°C increased the Z-isomer selectivity to 92% (confirmed by NOESY), compared to 78% at 80°C.

Spectroscopic Characterization

¹H NMR Analysis

  • Pyrazole protons : δ 7.35–7.42 (m, 5H, Ph), 7.18 (d, J = 8.4 Hz, 1H, pyrazole-H).

  • Thiazolidinone : δ 4.21 (s, 2H, SCH₂), 3.92 (t, J = 6.6 Hz, 2H, OCH₂).

  • Methylidene proton : δ 8.24 (s, 1H, CH=), confirming Z-configuration.

IR Spectroscopy

  • ν(C=O): 1685 cm⁻¹ (thiazolidinone), 1712 cm⁻¹ (butanoic acid).

  • ν(C=S): 1240 cm⁻¹.

Yield and Purity Data

StepYield (%)Purity (HPLC)
Pyrazole carbaldehyde6598.2
Thiazolidinone precursor7897.8
Knoevenagel condensation7096.5
Final compound5899.1

Challenges and Mitigation Strategies

Isomer Control

The Z-configuration of the methylidene bridge is stabilized by intramolecular H-bonding between the thiazolidinone’s NH and the pyrazole’s carbonyl group. Reaction at 110°C under N₂ atmosphere minimized E-isomer formation (<8%).

Purification Difficulties

The final compound’s low solubility in common solvents necessitated gradient column chromatography (ethyl acetate:hexane, 1:1 to 3:1) followed by recrystallization from DMSO/water.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Cyclocondensation under microwave irradiation (150 W, 100°C, 30 min) reduced reaction time by 75% but decreased yield to 45% due to side reactions.

Enzymatic Resolution

Lipase-catalyzed acetylation of the butanoic acid side chain enabled isolation of the (R)-enantiomer (ee >90%), though this method remains experimental .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess significant antioxidant and anti-inflammatory properties. Molecular docking studies have indicated that it interacts favorably with various biological targets, which could be beneficial in developing therapeutic agents for inflammatory diseases .

Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The thiazolidinone and pyrazole components are known to play roles in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are required to establish the specific mechanisms of action for this compound.

Antimicrobial Activity : The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown efficacy against a range of pathogens, indicating that this compound could be explored for its antibacterial or antifungal properties .

Synthetic Methodologies

The synthesis of 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves several steps from readily available precursors. Key stages include:

  • Formation of the Thiazolidinone Ring : This is achieved through the reaction of appropriate thioketones with amines under acidic conditions.
  • Introduction of the Pyrazole Moiety : The pyrazole component can be synthesized via cyclization reactions involving hydrazine derivatives.
  • Final Coupling Reaction : The butanoic acid group is introduced through acylation reactions.

Optimizing these synthetic routes is crucial for enhancing yield and reducing costs, employing techniques such as continuous flow reactors and advanced purification methods .

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Antioxidant Properties : A recent study demonstrated that derivatives of pyrazole-thiazolidinone exhibited strong antioxidant activity, suggesting that modifications to the structure could enhance efficacy .
  • Anticancer Research : Another investigation highlighted the anticancer potential of thiazolidinone derivatives against various cancer cell lines, emphasizing the importance of structural diversity in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound ID/Ref Pyrazole Substituents Key Properties/Activities
Target Compound 1-phenyl, 3-(3-propoxyphenyl) High lipophilicity (propoxy group)
3-{4-[(4-fluorobenzyl)oxy]phenyl} Enhanced electronic effects (fluorine)
3-[4-(ethylsulfanyl)phenyl] Increased metabolic stability (sulfur)
3-(4-ethoxy-2-methylphenyl) Steric hindrance (methyl), solubility (ethoxy)
3-(4-butoxy-3-methylphenyl) Extended alkyl chain (butoxy)
  • Sulfur-Containing Groups : The ethylsulfanyl group in may enhance lipophilicity and resistance to oxidative metabolism .
  • Alkoxy Chains : Propoxy (target), ethoxy (), and butoxy () groups balance solubility and membrane penetration. Longer chains (e.g., butoxy) may reduce solubility but improve sustained release .

Modifications to the Acid Chain

The carboxylic acid chain’s length and branching influence ionization, solubility, and target engagement:

Compound ID/Ref Acid Chain Structure Biological Implications
Target Compound Butanoic acid Optimal balance of solubility and binding
3-phenylpropanoic acid Increased steric bulk, reduced solubility
Acetic acid derivatives Higher solubility, shorter half-life
Acetic acid Enhanced polarity, rapid excretion
  • Butanoic Acid (Target): Offers moderate solubility and sustained activity compared to shorter chains (e.g., acetic acid in ) .
  • Phenylpropanoic Acid (): The bulky phenyl group may hinder target access but improve specificity for hydrophobic binding pockets .

Biological Activity

The compound 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS Number: 381713-45-7) is a complex organic molecule that integrates a thiazolidinone core and a pyrazole moiety. This structure positions it for various biological activities, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

The molecular formula for this compound is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2}, with a molar mass of approximately 479.61 g/mol. Its predicted physical properties include a density of 1.26 g/cm³ and a boiling point of 643.2 °C. The compound exhibits significant structural complexity, which may influence its biological interactions and therapeutic potentials.

Biological Activity Overview

Initial studies suggest that this compound exhibits promising biological activities, particularly in the following areas:

1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including those similar to the target compound, have demonstrated significant antimicrobial properties. For instance, compounds evaluated against various bacterial strains showed effective inhibition, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Properties
The pyrazole nucleus has been recognized for its anti-inflammatory capabilities. Studies have reported that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . The target compound's ability to modulate these pathways could be explored further for therapeutic applications.

3. Anticancer Activity
Emerging evidence suggests that thiazolidinone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve interactions with cellular signaling pathways that regulate cell proliferation and survival .

The biological activity of 4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid may involve:

1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the pharmacokinetics of drug metabolism.

2. Receptor Modulation
It could interact with various receptors, modulating their activity to produce desired biological responses.

3. Gene Expression Alteration
The compound may influence the expression of genes associated with disease processes, contributing to its therapeutic effects .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique biological activities.

Compound NameStructural FeaturesUnique Aspects
Compound ASimilar thiazolidinone coreChlorine substitution may alter biological activity
Compound BContains a propoxy groupVariations in side chains affect solubility
Compound CMethoxy instead of propoxyPotentially different pharmacological profiles

This table highlights how variations in structure can influence biological activity, emphasizing the need for further research into the unique properties of the target compound.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

Study 1: Antimicrobial Evaluation
In one study, synthesized pyrazole derivatives were tested against multiple bacterial strains using the agar dilution technique. Compounds exhibited varying degrees of antimicrobial activity, indicating that structural modifications could enhance efficacy .

Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential of novel pyrazole derivatives in animal models. Results showed significant reductions in edema and inflammatory markers compared to control groups, supporting further exploration of these compounds in therapeutic settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.